
Tin(II) acetate
Overview
Description
Tin(II) acetate (Sn(CH₃COO)₂) is a metal carboxylate with a +2 oxidation state at the tin center. It is synthesized via reactions of tin(II) oxide or tin(II) chloride with acetic acid under controlled conditions . Structurally, it exhibits a polymeric lattice in the solid state, with acetate ligands bridging tin atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: To prepare tin(II) acetate, tin(II) oxide is dissolved in glacial acetic acid and refluxed. This process yields yellow Sn(CH₃COO)₂·2CH₃COOH when cooled. The acetic acid can be removed by heating under reduced pressure, resulting in white Sn(CH₃COO)₂ crystals obtained by sublimation .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar methods but on a larger scale. The use of high-purity tin(II) oxide and controlled reaction conditions ensures the consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form tin(IV) compounds.
Reduction: It can be reduced to elemental tin under specific conditions.
Substitution: this compound can participate in substitution reactions, where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or nitric acid can oxidize this compound.
Reducing Agents: Hydrogen gas or sodium borohydride can reduce this compound.
Substitution Reagents: Various organic ligands can replace the acetate groups under appropriate conditions.
Major Products:
Oxidation: Tin(IV) oxide and other tin(IV) compounds.
Reduction: Elemental tin.
Substitution: Complexes with different organic ligands.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₄H₆O₄Sn
- Molecular Weight : 236.79 g/mol
- Appearance : White to off-white crystalline substance
- Oxidation State : +2
Tin(II) acetate is sensitive to air and moisture, which necessitates careful handling and storage to maintain its reactivity. It can oxidize when exposed to air, affecting its performance in chemical reactions .
Catalysis in Polymer Chemistry
This compound is widely used as a catalyst in various polymerization processes:
- Ring-Opening Polymerization (ROP) : It facilitates the polymerization of lactides to produce polylactides, which are biodegradable polymers. Studies have shown that tin(II) salts can effectively catalyze the ROP of L-lactide and ε-caprolactone, yielding cyclic polylactides with molecular weights ranging from 20,000 to 80,000 .
- Thermal Depolymerization : The compound enhances the rate of thermal depolymerization of poly(lactic acid) fibers, making it useful for recycling processes .
Table 1: Summary of Polymerization Applications
Application Type | Description | Reference |
---|---|---|
ROP of Lactides | Catalyzes production of polylactides | |
Thermal Depolymerization | Increases efficiency in recycling poly(lactic acid) |
Nanotechnology
This compound is utilized in the synthesis of nanoparticles:
- Bimetallic Nanoparticles : It serves as a reactant for the synthesis of Sn-Cu bimetallic nanoparticles, which have applications in catalysis and electronics .
- Thin Film Deposition : The compound is employed in the production of tin oxide thin films through photochemical vapor deposition methods, which are crucial for various electronic applications .
Electroplating
In the electroplating industry, this compound acts as a reducing agent. It is used to deposit tin onto various substrates, providing corrosion resistance and improving surface properties . The reducing properties of this compound facilitate controlled reductions necessary for high-quality electroplating.
Synthesis of Organometallic Compounds
This compound is involved in the synthesis of various organometallic compounds:
- Complex Formation : It reacts with ligands derived from amino acids to form stable complexes that exhibit potential antibacterial and anticancer properties. These complexes are being explored for their therapeutic applications due to their low toxicity and high efficacy .
Case Study 1: Polymerization Efficiency
A study conducted by researchers at the Royal Society of Chemistry highlighted the effectiveness of this compound in catalyzing the ring-opening polymerization of L-lactide. The results demonstrated that using this compound led to higher molecular weight polylactides with narrow dispersities, indicating its potential for producing high-quality biodegradable plastics .
Case Study 2: Nanoparticle Synthesis
Research published in American Elements detailed the use of this compound in synthesizing Sn-Cu bimetallic nanoparticles. The study emphasized the importance of controlled synthesis conditions facilitated by this compound to achieve desired nanoparticle characteristics suitable for catalytic applications .
Mechanism of Action
Tin(II) acetate acts primarily as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. In the presence of palladium(II) acetate, it serves as an efficient catalytic system for carbon-hydrogen activation of methoxy groups in anisole . This mechanism involves the coordination of this compound with the substrate, followed by the activation of specific bonds, leading to the desired chemical transformation.
Comparison with Similar Compounds
Comparison with Other Metal Acetates
Zinc Acetate (Zn(CH₃COO)₂)
- Catalytic Efficiency : In PC synthesis, zinc acetate achieves 88.1–89.5% selectivity, outperforming Sn(II) acetate (64.6%) due to stronger Lewis acidity .
- Thermal Stability: Decomposes at ~237°C, similar to Sn(II) acetate, but forms ZnO upon decomposition, useful in ceramic doping .
- Polymer Blends : Zinc acetate is less effective than Sn(II) acetate in PC/PMMA compatibilization, resulting in opaque blends .
Lead(II) Acetate (Pb(CH₃COO)₂)
- Toxicity : Highly toxic (neurotoxic), limiting its use compared to Sn(II) acetate .
- Solubility : Highly water-soluble, unlike Sn(II) acetate, which has moderate solubility in polar solvents .
- Applications : Primarily historical use in cosmetics and hydrogen sulfide detection, whereas Sn(II) acetate is preferred in catalysis .
Copper(II) Acetate (Cu(CH₃COO)₂)
- Thermal Behavior: Decomposes at 285°C in air, forming CuO, contrasting with Sn(II) acetate’s decomposition to SnO .
Comparison with Other Tin(II) Salts
Tin(II) Chloride (SnCl₂)
- Catalytic Performance : In PC synthesis, SnCl₂ achieves 93.47% yield under optimized conditions, surpassing Sn(II) acetate’s 64.6% .
- Polymer Blends : SnCl₂·2H₂O and anhydrous SnCl₂ produce transparent PC/PMMA blends, similar to Sn(II) acetate, but require precise hydration control .
- Thermal Stability : SnCl₂ dehydrates at 40°C and oxidizes readily, whereas Sn(II) acetate is more stable up to 160°C .
Tin(II) Sulfate (SnSO₄)
- Applications : Rarely used in catalysis; primarily employed in electroplating. Lacks the carboxylate ligand versatility of Sn(II) acetate .
Comparison with Tin(IV) Compounds
Tin(IV) Acetate (Sn(CH₃COO)₄)
- Oxidation State : Tin(IV) offers stronger Lewis acidity but is less stable under reducing conditions compared to Sn(II) acetate .
- Synthesis : More challenging to prepare due to tin(IV)’s propensity for hydrolysis.
Tin(IV) Oxide (SnO₂)
- Conductivity : Used in transparent conductive coatings (e.g., ITO glass), contrasting with Sn(II) acetate’s role in polymer blends .
Application-Specific Comparisons
Polymer Blend Compatibilization
Biological Activity
Tin(II) acetate, also known as stannous acetate, is an organotin compound with significant biological activity and diverse applications in various fields, including catalysis, material science, and biological research. Its chemical formula is Sn(CH₃COO)₂, and it appears as a white to off-white crystalline powder. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.
This compound has a molecular weight of approximately 236.8 g/mol and a melting point of 182.5-183°C. It is hygroscopic, decomposing in water but soluble in dilute hydrochloric acid, dimethyl sulfoxide, and methanol . The structure consists of tin ions coordinated with acetate ligands, which influence its reactivity and biological interactions .
Catalytic Properties
This compound exhibits Lewis acid properties, making it a valuable catalyst in various organic reactions such as esterification and transesterification. Its catalytic role extends to enhancing the thermal depolymerization of poly(lactic acid) fibers, which has implications in polymer chemistry and material science .
Biological Interactions
Research indicates that this compound can interact with biological systems in several ways:
- Antimicrobial Activity : Organotin compounds, including this compound, have shown antimicrobial properties against various pathogens. Studies have demonstrated the potential of tin complexes to inhibit bacterial growth and exhibit antifungal activity .
- Cellular Effects : this compound has been implicated in cellular processes such as apoptosis induction in cancer cells. Certain studies suggest that organotin compounds can influence cell cycle progression and induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Microbial Electrosynthesis : In microbial electrosynthesis systems, tin ions from this compound have been shown to enhance methane production while affecting the accumulation of acetate. This suggests a role in modifying microbial metabolic pathways .
1. Antiproliferative Effects
A study investigated the antiproliferative activity of novel organotin compounds, including those derived from this compound. The results indicated that these compounds could block cell proliferation at specific phases of the cell cycle (G2/M phase), highlighting their potential as therapeutic agents against cancer .
2. Electrochemical Applications
In a recent experiment involving microbial electrosynthesis cells (MESCs), the addition of tin ions significantly enhanced methane production while reducing acetate levels. This demonstrates the utility of this compound in biotechnological applications aimed at renewable energy production through microbial processes .
Comparative Analysis
The following table summarizes key features of this compound compared to other organotin compounds:
Compound | Molecular Formula | Unique Features |
---|---|---|
This compound | Sn(CH₃COO)₂ | Lewis acid catalyst; antimicrobial properties |
Tin(IV) Oxide | SnO₂ | Stable oxide form used in electronics |
Trimethylstannane | C₃H₉Sn | Volatile organotin compound used in organic synthesis |
Dibutyltin Dichloride | C₈H₁₈Cl₂Sn | Used as a biocide and stabilizer in plastics |
Safety Considerations
While this compound has beneficial applications, it is essential to note its potential toxicity at high doses. Exposure to tin compounds can be harmful to animals, necessitating careful handling and safety measures during use .
Chemical Reactions Analysis
Thermal Decomposition Reactions
Tin(II) acetate undergoes temperature-dependent decomposition pathways:
Anhydrous Sn(CH₃COO)₂ decomposes in water but forms stable complexes (e.g., KSn(CH₃COO)₃, Ba[Sn(CH₃COO)₃]₂) in the presence of alkali/alkaline earth metal acetates .
Oxidation-Reduction Reactions
The +2 oxidation state of tin confers redox flexibility:
Oxidation
-
Reacts with H₂O₂ or HNO₃ to form Sn(IV) compounds:
Reduction
-
Reduced by H₂ or NaBH₄ to elemental tin:
Substitution and Coordination Chemistry
This compound participates in ligand-exchange reactions, forming complexes with diverse geometries:
Reaction with Nitrogen/Oxygen Donor Ligands
-
Reacts with Schiff bases (e.g., isatin-amino acid derivatives) in 1:2 molar ratio, forming monomeric complexes with Sn–N (azomethine) and Sn–O (carboxylate) bonds. These complexes exhibit non-electrolytic behavior in DMF (conductivity: 14–21 mho cm² mol⁻¹) .
-
IR spectra show νasym(COO⁻) at 1604–1585 cm⁻¹ and νsym(COO⁻) at 1332–1320 cm⁻¹, confirming carboxylate coordination .
Solution Speciation
In acetate-rich solutions, multiple species coexist:
Species | Formula | Charge |
---|---|---|
Monomeric | Sn(CH₃COO)⁺ | +1 |
Dimeric | Sn₃(CH₃COO)₇⁻ | -1 |
Trimeric | Sn₂(CH₃COO)₅⁻ | -1 |
Data from tin(II)-acetate solution studies |
Structural Insights Influencing Reactivity
The distorted trigonal bipyramidal geometry (gas phase) enables asymmetric bonding:
-
Sn–O bond lengths: 219.2 pm (shorter) vs. 233.7 pm (longer) .
-
Lone pair occupies equatorial site, enhancing electrophilicity .
Hydrolysis and Stability
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for Tin(II) acetate to ensure high purity and yield?
Q. How can researchers characterize the structural and thermal stability of this compound?
- Methodological Answer : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions. Pair with Fourier-transform infrared spectroscopy (FTIR) to monitor acetate ligand coordination (e.g., ν(C=O) at ~1650 cm⁻¹) and Sn-O bonding . For crystallographic data, employ single-crystal XRD to resolve Sn(II) coordination geometry (e.g., distorted trigonal pyramidal) .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported thermal decomposition behavior of this compound?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 180–220°C) may arise from differences in atmospheric conditions (oxidizing vs. inert) or sample hydration. Replicate experiments under controlled humidity and gas flow, and use in situ Raman spectroscopy to monitor real-time structural changes. Compare results with computational models (DFT) to predict decomposition pathways .
Q. How can reaction kinetics be optimized for this compound’s role as a precursor in SnO nanoparticle synthesis?
Q. What mechanistic insights explain this compound’s instability in aqueous environments?
- Methodological Answer : Hydrolysis of Sn(II) acetate in water produces Sn(OH)₂ and acetic acid, driven by pH-dependent solubility. Use potentiometric titration to map stability ranges (pH 2–4) and pair with EXAFS to study local Sn(II) coordination changes. Compare with SnCl₂ hydrolysis to isolate acetate ligand effects .
Q. Contradiction Analysis & Validation
Q. How should researchers resolve conflicting reports on this compound’s catalytic activity in esterification reactions?
- Methodological Answer : Contradictions may stem from catalyst loading (e.g., 1–5 mol%) or substrate specificity (e.g., fatty acids vs. aromatic alcohols). Conduct a Design of Experiments (DoE) approach, varying parameters like temperature, solvent polarity, and substrate structure. Use GC-MS to quantify ester yields and FTIR to confirm intermediate Sn-acetate complexes .
Q. Guidelines for Research Design
- Data Reproducibility : Document inert-atmosphere procedures (glovebox/Schlenk line) to prevent Sn(II) oxidation .
Q. Key Citations
Properties
IUPAC Name |
tin(2+);diacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Sn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOXNTGLSKTMQO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Sn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sn(CH3COO)2, C4H6O4Sn | |
Record name | tin(II) acetate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213242 | |
Record name | Stannous acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638-39-1 | |
Record name | Stannous acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannous acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tin di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STANNOUS ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SKU167W8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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